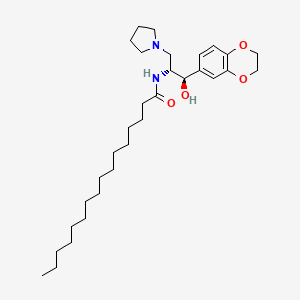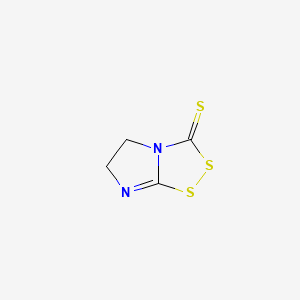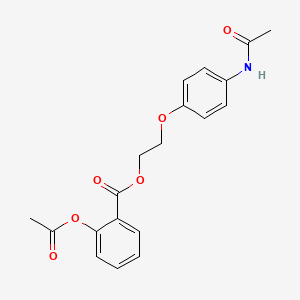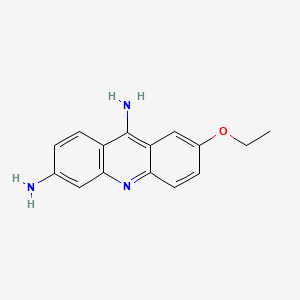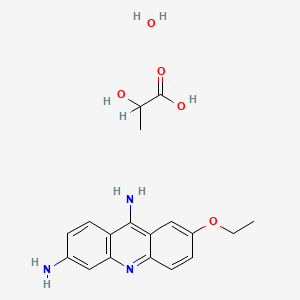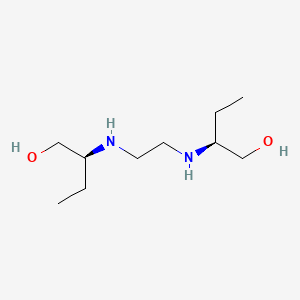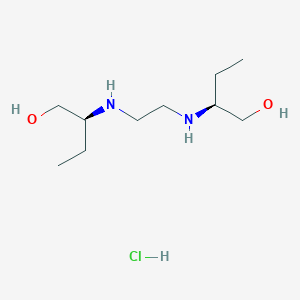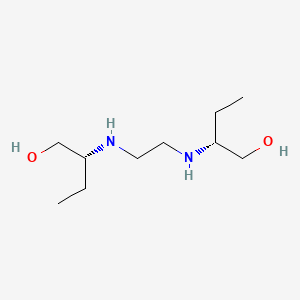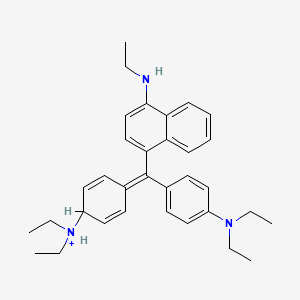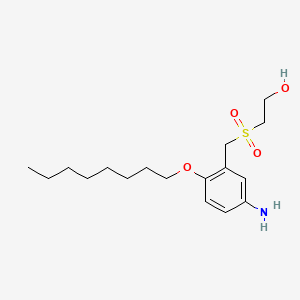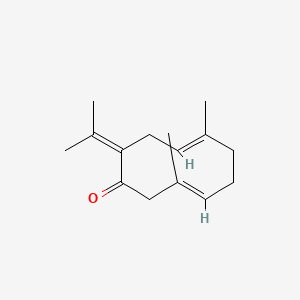
Germacrone
Overview
Description
Germacrone is a bioactive natural compound found predominantly in the rhizomes of Curcuma wenyujin, a plant belonging to the Zingiberaceae family . It is a sesquiterpene, known for its diverse pharmacological properties, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects . This compound has gained significant attention in recent years due to its potential therapeutic applications in various fields of medicine and industry .
Mechanism of Action
Target of Action
Germacrone, a natural sesquiterpenoid compound, has been reported to target multiple proteins and genes. It significantly inhibits tyrosinase (TYR) activity , a key enzyme in melanin synthesis. In the treatment of breast cancer, this compound has been predicted to interact with eleven targeted genes/proteins . It also targets the hepatitis B X-interacting protein (HBXIP), which is highly expressed in several types of human cancer .
Mode of Action
This compound interacts with its targets, leading to various cellular changes. It inhibits TYR activity, reduces melanosome synthesis, and decreases dendrite formation of B16F10 cells . This compound also down-regulates the expression of TYR, TRP-1, TRP-2, Rab27a, Cdc42, and MITF proteins via the activation of the MAPK signaling pathway . In the context of breast cancer, it has been suggested that this compound interacts with its targets to induce cell cycle arrest and programmed cell death .
Biochemical Pathways
This compound affects several biochemical pathways. It regulates the MAPK signaling pathway, which plays a crucial role in cellular processes such as growth, differentiation, and apoptosis . In the treatment of breast cancer, this compound is predicted to influence four key pathways . It also regulates the TGF-β/Smad and apoptosis pathways .
Pharmacokinetics
Future research should focus on elucidating these properties .
Result of Action
This compound exhibits significant anticancer effects by inducing cell cycle arrest and promoting apoptosis . It inhibits the growth of HepG2 cells and induces the proteolytic cleavage of caspase 3, leading to caspase 3-dependent cleavage of gasdermin E (GSDME), thereby promoting pyroptosis in HepG2 cells . In gastric cancer cells, this compound inhibits cell proliferation, induces G0/G1-phase cell cycle arrest, and promotes the formation of autophagosomes .
Action Environment
Environmental factors can influence the action of this compound. For instance, the essential oil composition of plants containing this compound, which includes the this compound content itself, can vary depending on environmental conditions . This suggests that the efficacy and stability of this compound could be influenced by the environment in which the source plant is grown.
Biochemical Analysis
Biochemical Properties
Germacrone plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of c-Met kinase, an enzyme that is overexpressed in many cancers . . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In gastric cancer cells, this compound induces G0/G1-phase cell cycle arrest and promotes apoptosis . It also enhances the formation of autophagosomes, which are involved in the degradation and recycling of cellular components . Furthermore, this compound influences cell signaling pathways, such as the MAPK pathway, and affects gene expression related to cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits c-Met kinase, thereby disrupting signaling pathways that promote cancer cell growth . This compound also inhibits HBXIP, leading to cell cycle arrest and apoptosis in gastric cancer cells . Additionally, this compound down-regulates the expression of proteins involved in melanogenesis, such as TYR, TRP-1, TRP-2, Rab27a, Cdc42, and MITF, via the activation of the MAPK signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its degradation products can also exhibit biological activity. Long-term studies have shown that this compound maintains its ability to induce cell cycle arrest and apoptosis in cancer cells over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as c-Met kinase and proteins involved in the MAPK signaling pathway These interactions can affect metabolic flux and alter metabolite levels, contributing to the compound’s antitumor effects
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound’s distribution within tissues can influence its therapeutic efficacy and toxicity. Studies have shown that this compound accumulates in tumor tissues, enhancing its antitumor activity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with key signaling molecules and enzymes . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Germacrone can be synthesized through various methods. One common approach involves the extraction from raw materials rich in this compound, followed by ultrasonic extraction using an organic solvent at temperatures below 45°C . The extract is then subjected to rotary evaporation and concentration, followed by chromatography using a silica gel-alumina composite column . Gradient elution is performed on the mixed solvent, and the solvent is recycled. Finally, recrystallization using petroleum ether-acetone or cyclohexane-ethanol yields this compound .
Industrial Production Methods
High-speed counter-current chromatography (HSCCC) is another method used for the preparative isolation and purification of this compound from the essential oil of Curcuma wenyujin . This technique involves the use of a two-phase solvent system composed of petroleum ether, ethanol, diethyl ether, and water in a specific ratio . HSCCC allows for the non-destructive separation of compounds and has been successfully applied to isolate this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Germacrone undergoes various chemical reactions, including oxidation, reduction, and isomerization . For instance, photochemical isomerization of this compound in the presence of acetophenone produces a mixture of different isomers .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acetophenone for photochemical isomerization . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from the reactions of this compound include various isomers and derivatives, such as 1(10)Z,4E-germacrone and 1(10)Z,4Z-germacrone
Scientific Research Applications
Germacrone has been extensively studied for its scientific research applications in various fields:
Comparison with Similar Compounds
Germacrone is often compared with other sesquiterpenes, such as curdione and furanodiene, which are also found in Curcuma wenyujin . Other similar compounds include 1,10-epoxythis compound, 4,5-epoxythis compound, and gajutsulactone A, which have been studied for their insecticidal and acaricidal activities .
Properties
IUPAC Name |
(3E,7E)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8+,13-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAULGCQHVOVVRN-SWZPTJTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC(=C(C)C)C(=O)C/C(=C/CC1)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6902-91-6 | |
| Record name | Germacrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6902-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germacrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006902916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Germacrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERMACRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2WQ6N4FBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)
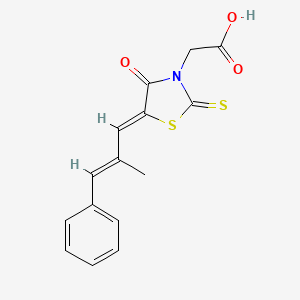

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)
